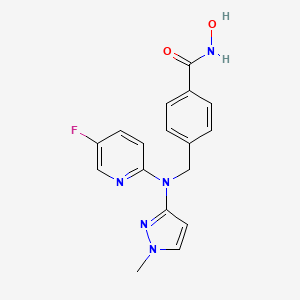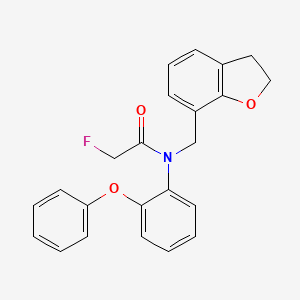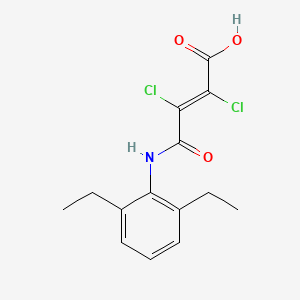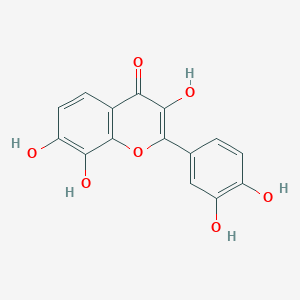
4-(((5-fluoropyridin-2-yl)(1-methyl-1H-pyrazol-3-yl)amino)methyl)-N-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID28092474-Compound-32o” is a synthetic organic compound identified as an inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6) . This compound has shown potential in various biological and pharmacological applications, particularly in the field of oncology due to its ability to modulate gene expression by inhibiting histone deacetylases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID28092474-Compound-32o” involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and crystallization to obtain the final product in high purity.
Industrial Production Methods: Industrial production of “PMID28092474-Compound-32o” follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and minimize by-products.
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: “PMID28092474-Compound-32o” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
“PMID28092474-Compound-32o” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and their role in gene expression.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving dysregulated gene expression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery research.
Mechanism of Action
The mechanism of action of “PMID28092474-Compound-32o” involves the inhibition of histone deacetylases, particularly HDAC1 and HDAC6 . By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. This modulation of gene expression can result in the suppression of tumor growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Trichostatin A: Another histone deacetylase inhibitor with a similar mechanism of action.
Vorinostat: A clinically approved HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A potent HDAC inhibitor with applications in multiple myeloma treatment.
Uniqueness: “PMID28092474-Compound-32o” is unique due to its dual inhibition of HDAC1 and HDAC6, which provides a broader spectrum of activity compared to compounds that target only one histone deacetylase. This dual inhibition can lead to more effective modulation of gene expression and enhanced therapeutic potential.
Properties
Molecular Formula |
C17H16FN5O2 |
|---|---|
Molecular Weight |
341.34 g/mol |
IUPAC Name |
4-[[(5-fluoropyridin-2-yl)-(1-methylpyrazol-3-yl)amino]methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C17H16FN5O2/c1-22-9-8-16(20-22)23(15-7-6-14(18)10-19-15)11-12-2-4-13(5-3-12)17(24)21-25/h2-10,25H,11H2,1H3,(H,21,24) |
InChI Key |
YBRKYFUMBLZQCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)N(CC2=CC=C(C=C2)C(=O)NO)C3=NC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)

![2-[3-[2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10835012.png)
![(2S,4R)-N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835022.png)
![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)


![2,2-dimethyl-8-oxo-3H,4H-pyrano[3,2-g]chromen-3-yl (2E)-2-methylbut-2-enoate](/img/structure/B10835041.png)
![2,3-Bis[(diethoxyphosphinyl)oxy]propyl 2-(acetyloxy)benzoate](/img/structure/B10835046.png)
![N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide](/img/structure/B10835050.png)
![methyl N-[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate](/img/structure/B10835063.png)
![N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide](/img/structure/B10835067.png)

